Fmoc-D-Lys-Oall HCl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

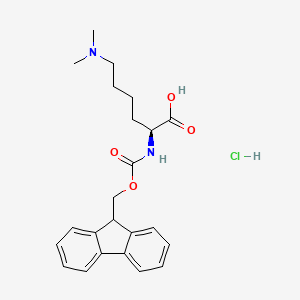

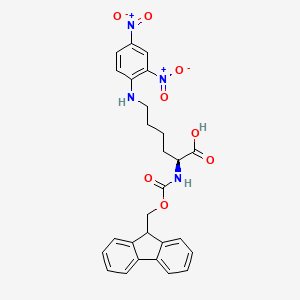

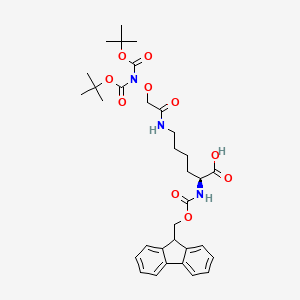

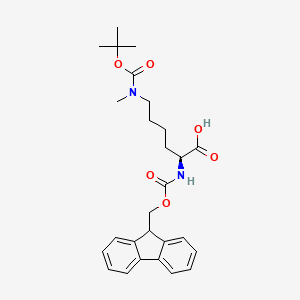

Fmoc-D-Lys-Oall HCl is a chemical compound that is widely used in scientific research, particularly in the field of biochemistry. It is a derivative of lysine, an amino acid that is essential for the synthesis of proteins. This compound has a unique chemical structure that makes it useful for a variety of applications, including peptide synthesis and drug development. In

Applications De Recherche Scientifique

Supramolecular Hydrogels for Biomedical Applications : Fmoc-functionalized amino acids like Fmoc-Lys(Fmoc)-OH are used in creating supramolecular hydrogels. These materials are biocompatible and biodegradable, making them suitable for biomedical applications. They exhibit antimicrobial activity, which can be enhanced by incorporating colloidal and ionic silver mixtures (Croitoriu et al., 2021).

Low Molecular Weight Gelators (LMWG) for Various Applications : Fmoc-functionalized amino acids, including Fmoc-D-Lys-Oall HCl, have been used to create LMWG. These gelators exhibit properties like pH-controlled gelation, high thermal stability, and potential as drug carriers. They are significant for designing new synthetic Fmoc-based LMW organic gelators for multiple potential applications (Reddy et al., 2015).

Peptide Hydrogels for Biomedical Products : Minimalistic dipeptides, such as Fmoc-Lys(Fmoc)-Asp, have been reported as hydrogelators with very low critical gelation concentrations. These hydrogels are cytocompatible and support cell growth, making them suitable for biomedical applications like tissue engineering and drug delivery (Chakraborty et al., 2020).

Tissue Engineering Applications : Fmoc-functionalized peptides have been used to create matrices suitable for tissue engineering. These hydrogels show promise in biomedical and pharmaceutical applications, including the facilitation of adhesion, spreading, and duplication of cells (Rosa et al., 2022).

Peptide Synthesis for Cancer Vaccinations : Fmoc-Lys(Boc)-Wang resin, involving Fmoc-protected amino acids, is used in synthesizing peptides for cancer vaccinations. This demonstrates the utility of such compounds in peptide synthesis for clinical applications (Shakoori & Gangakhedkar, 2014).

Mécanisme D'action

Target of Action

Fmoc-D-Lys-Oall HCl is a derivative of the amino acid lysine . Amino acids and their derivatives play a crucial role in various biological processes, including the secretion of anabolic hormones, fuel supply during exercise, mental performance during stress-related tasks, and prevention of exercise-induced muscle damage .

Mode of Action

For instance, D-Lysine, an isomer of L-Lysine, has been shown to reduce non-enzymatic glycation in vitro .

Biochemical Pathways

Given that it is a lysine derivative, it may influence pathways related to protein synthesis and metabolism, as lysine is a key component of proteins .

Result of Action

As a lysine derivative, it may influence cellular processes related to protein synthesis and metabolism, given the crucial role of lysine in these processes .

Action Environment

The action, efficacy, and stability of this compound may be influenced by various environmental factors. For instance, its stability may be affected by storage conditions. It is recommended to be stored at 2-8°C under an inert atmosphere . Furthermore, its solubility, and thus its bioavailability and efficacy, may be influenced by the solvent used .

Analyse Biochimique

Biochemical Properties

Fmoc-D-Lys-Oall HCl plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins involved in peptide bond formation. The compound is recognized for its ability to influence the secretion of anabolic hormones, supply fuel during exercise, and enhance mental performance during stress-related tasks . Additionally, it helps prevent exercise-induced muscle damage by interacting with anabolic hormones and other biomolecules .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to enhance mental performance during stress-related tasks and prevent exercise-induced muscle damage . These effects are likely due to its interaction with anabolic hormones and other biomolecules that play a role in cellular metabolism and gene expression.

Molecular Mechanism

The mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The Fmoc group is rapidly removed by base, such as piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . This property makes this compound an effective protecting group in peptide synthesis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable at room temperature when stored under nitrogen, but its stability decreases at higher temperatures . In solvent, it remains stable for up to six months at -80°C and for one month at -20°C . Long-term effects on cellular function have been observed in in vitro and in vivo studies, indicating that the compound can maintain its protective properties over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance mental performance and prevent muscle damage . At high doses, it may exhibit toxic or adverse effects. The threshold effects observed in these studies suggest that careful dosage control is necessary to maximize the benefits of this compound while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that play a role in peptide synthesis and cellular metabolism. The compound influences the secretion of anabolic hormones and the supply of fuel during exercise . These interactions affect metabolic flux and metabolite levels, contributing to the compound’s overall biochemical properties.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation, ensuring that it reaches the target sites where it can exert its protective effects . The transport and distribution mechanisms are crucial for the compound’s effectiveness in peptide synthesis and other biochemical applications.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization mechanisms ensure that the compound reaches the appropriate sites within the cell, where it can interact with biomolecules and exert its protective effects . The subcellular localization of this compound is essential for its role in peptide synthesis and other biochemical processes.

Propriétés

IUPAC Name |

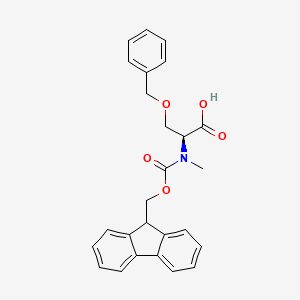

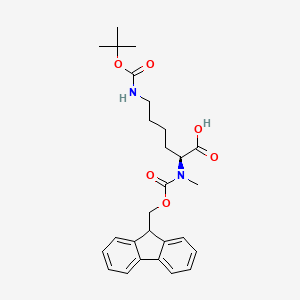

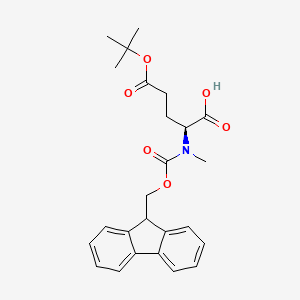

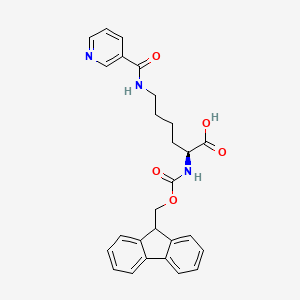

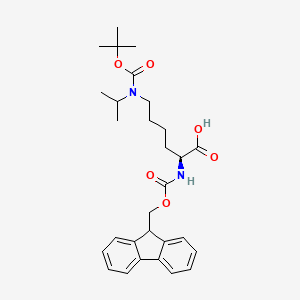

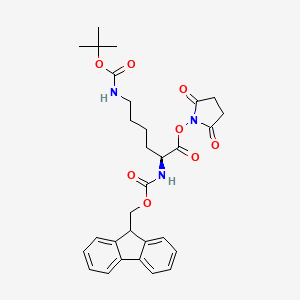

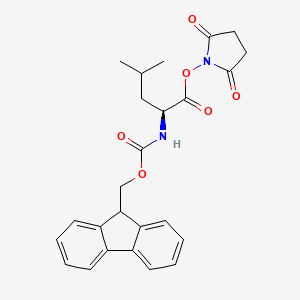

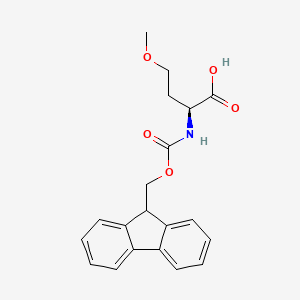

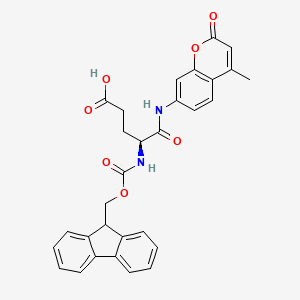

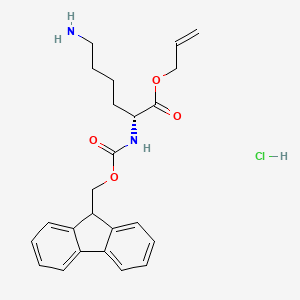

prop-2-enyl (2R)-6-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O4.ClH/c1-2-15-29-23(27)22(13-7-8-14-25)26-24(28)30-16-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21;/h2-6,9-12,21-22H,1,7-8,13-16,25H2,(H,26,28);1H/t22-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBCYYPRTIQUQJP-VZYDHVRKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)C(CCCCN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC(=O)[C@@H](CCCCN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.